Molecular Property Differentiation: MW, LogP, and PSA Compared to the 4-Isopropyl and 4,4-Dimethyl Analogs
The target compound (CAS 54087-38-6) presents a distinct physicochemical signature within its immediate structural series. It has a molecular weight of 337.42 g/mol, a calculated LogP of 3.13, and a polar surface area (PSA) of 73.7 Ų, placing it in a favorable oral drug-like space . Substitution at the THIQ C4 position with an isopropyl group (CAS 54087-41-1) increases MW to 379.50 g/mol and introduces additional steric bulk and lipophilicity, which may alter membrane permeability and metabolic stability . The 4,4-dimethyl analog (CAS 54087-39-7; MW 365.5 g/mol) lies between these two extremes but introduces a gem-dimethyl quaternary center that restricts conformational flexibility . These property differences establish 54087-38-6 as the sterically least encumbered, lowest MW scaffold within this sub-series, offering a distinct starting point for further derivatization.
| Evidence Dimension | Physicochemical Properties (MW, LogP, PSA) |
|---|---|
| Target Compound Data | MW: 337.42 g/mol; LogP: 3.13; PSA: 73.7 Ų |
| Comparator Or Baseline | 54087-41-1: MW 379.50 g/mol; 54087-39-7: MW 365.5 g/mol |
| Quantified Difference | MW: -42.1 g/mol vs. 54087-41-1; -28.1 g/mol vs. 54087-39-7 |
| Conditions | Calculated values from ChemSrc and ChemicalBook databases |
Why This Matters
For procurement decisions in lead optimization programs, the lower MW and reduced steric bulk of 54087-38-6 provide greater headroom for subsequent functionalization while maintaining drug-like properties.
